molecular formula C17H25BO5 B1272636 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate CAS No. 480438-75-3

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate

Cat. No.: B1272636
CAS No.: 480438-75-3
M. Wt: 320.2 g/mol
InChI Key: JUKMJUAVZLWOOZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is a chemical compound with the molecular formula C19H32BN3O4. It is a boronic ester derivative, often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, borylation, and coupling reactions, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, including anticancer agents.

    Industry: It is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, it acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in this process by coordinating with the boronic ester and the halide substrate, enabling the transfer of the boron moiety to the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is unique due to its specific structure, which combines a boronic ester with a tert-butyl carbonate group. This combination enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) carbonate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

The compound is characterized by the presence of a tert-butyl group and a dioxaborolane moiety attached to a phenyl ring. Its molecular formula is C16H25BO2C_{16}H_{25}BO_2, with a molecular weight of approximately 260.179 g/mol. The density is reported at 0.96 g/cm³, and it has a boiling point of 333.6°C at 760 mmHg .

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The method often includes the reaction of tert-butyl piperidine derivatives with boron-containing compounds to introduce the dioxaborolane functionality .

Research indicates that compounds containing dioxaborolane groups exhibit various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cell cultures exposed to amyloid-beta (Aβ) peptides associated with neurodegenerative diseases like Alzheimer's .
  • Inhibition of Enzymes : It acts as an inhibitor for β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer’s disease. In vitro studies have demonstrated that it can inhibit Aβ aggregation significantly .

Case Studies

  • Astrocyte Protection : In studies involving astrocytes treated with Aβ peptides, the compound demonstrated a moderate protective effect by reducing tumor necrosis factor-alpha (TNF-α) levels and enhancing cell viability . Specifically:
    • Cell Viability : At a concentration of 100 μM, the compound maintained 100% cell viability in astrocytes exposed to Aβ .
    • Cytokine Modulation : Treatment with the compound resulted in decreased TNF-α levels compared to Aβ-treated controls .
  • Oxidative Stress Models : In models induced by scopolamine (known to induce oxidative stress), the compound reduced malondialdehyde (MDA) levels significantly compared to untreated groups, indicating its potential as an antioxidant agent .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantReduced oxidative stress markers in cell cultures
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
Cytokine ModulationDecreased TNF-α levels in Aβ-treated astrocytes
Cell Viability ImprovementMaintained viability in astrocytes at high doses

Properties

IUPAC Name

tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMJUAVZLWOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378795
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-75-3
Record name 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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